Benzenesulfonamide, 2-amino-N,N,4-trimethyl-

Description

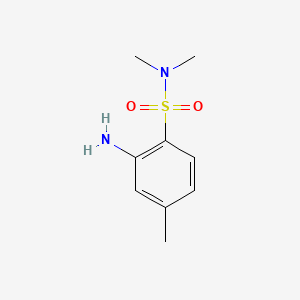

Chemical Structure and Properties Benzenesulfonamide, 2-amino-N,N,4-trimethyl- (CAS 79-67-4) is a sulfonamide derivative with a benzene ring substituted at positions 2 (amino group), 4 (methyl group), and N,N-dimethyl groups on the sulfonamide moiety. Its molecular formula is C₉H₁₃N₂O₂S, with a molecular weight of 199.27 g/mol . Key physicochemical properties include:

Properties

CAS No. |

79-67-4 |

|---|---|

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

2-amino-N,N,4-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-7-4-5-9(8(10)6-7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 |

InChI Key |

UVRANZYRVDBFIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthesis (Based on Patent CN104829499A)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| A | Ethyl acetate, hydroxylamine hydrochloride, potassium carbonate in molar ratio 2:(3-5):(6-7), organic solvent (anhydrous diethyl ether), temperature -5 to 0°C, stir 30-60 min | Ethyl acetate and hydroxylamine hydrochloride react to form an oxime intermediate; potassium carbonate added to facilitate reaction | White solid intermediate obtained after filtration, extraction with diethyl ether, drying with anhydrous sodium sulfate, and solvent removal |

| B | Sulfonyl chloride derivative (e.g., 2,4,6-trimethylbenzene sulfonyl chloride), triethylamine, dimethylformamide (DMF), molar ratio of reagents 1-2:1-2:1, temperature -5 to 0°C, stir 30-60 min | The white solid intermediate from Step A reacts with sulfonyl chloride and triethylamine to form sulfonamide | White precipitate separated by pouring reaction mixture into ice-water mixture |

| C | Perchloric acid (70% w/w), dioxane solvent, molar ratio perchloric acid to precipitate 1:1.5-2, temperature -5 to 0°C, stir 10-30 min | White precipitate is dissolved in dioxane and treated with perchloric acid to enhance purity and crystallinity | Solid separated by pouring into ice water |

| D | Organic solvent (methylene dichloride), drying agent (anhydrous sodium sulfate or magnesium sulfate), solvent removal under reduced pressure | Final purification by dissolving solid, drying, and solvent removal | Needle-like 2,4,6-trimethylbenzenesulfonamide obtained with yield ~20.1% |

This method is adaptable to synthesize various benzenesulfonamide derivatives by changing the sulfonyl chloride derivative, including 2,4,6-isopropyl benzene sulfonamide, 2,4,6-trinitrobenzene sulfonamide, 2,4-dinitrobenzene sulfonamide, and p-nitrophenyl sulfonamide.

Reaction Scheme Summary

- Formation of oxime intermediate from ethyl acetate and hydroxylamine hydrochloride.

- Nucleophilic substitution reaction with sulfonyl chloride derivative in the presence of triethylamine.

- Acid treatment with perchloric acid to improve product crystallinity.

- Final purification and isolation of the sulfonamide compound.

Representative Experimental Data (from Patent)

| Parameter | Value/Condition | Notes |

|---|---|---|

| Reaction temperature (Steps A-C) | -5 to 0°C | Low temperature to control reaction rate and purity |

| Reaction time (Step A) | 30-60 min | Stirring duration for oxime formation |

| Reaction time (Step B) | 30-60 min | Sulfonamide formation |

| Reaction time (Step C) | 10-30 min | Perchloric acid treatment |

| Yield | ~20.1% | For 2,4,6-trimethylbenzenesulfonamide |

| Solvents | Anhydrous diethyl ether, DMF, dioxane, methylene dichloride | Used sequentially for reaction and purification |

| Drying agents | Anhydrous sodium sulfate or magnesium sulfate | To remove residual water |

Alternative Synthetic Routes in Literature

Another approach involves the acylation of amine intermediates with benzenesulfonyl chlorides under mild conditions. For instance, benzenesulfonamide-containing phenylalanine derivatives have been synthesized by acylation of free amines with substituted benzenesulfonyl chlorides in dichloromethane using bases such as N,N-diisopropylethylamine (DIEA). This method is more applicable for complex derivatives and medicinal chemistry applications but shares the core principle of sulfonyl chloride reacting with an amine to form sulfonamide bonds.

Analysis of Preparation Methods

Advantages

- Simplicity and Safety : The one-pot reaction approach minimizes handling of intermediates and hazardous reagents.

- Versatility : The method accommodates various sulfonyl chloride derivatives to produce a range of benzenesulfonamide compounds.

- Scalability : Conditions are amenable to industrial-scale synthesis due to moderate temperatures and common solvents.

- Purity : The use of perchloric acid treatment and controlled crystallization yields high-purity needle-like crystals.

Limitations

- Yield : The overall yield (~20%) may be improved by optimizing reaction parameters.

- Use of Perchloric Acid : Requires careful handling due to its strong oxidizing nature.

- Temperature Control : Low temperatures are necessary, which may increase operational costs.

Comparative Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-amino-N,N,4-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Analytical Chemistry Applications

Benzenesulfonamide, 2-amino-N,N,4-trimethyl-, has been effectively utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A notable method involves using a Newcrom R1 HPLC column where the mobile phase consists of acetonitrile, water, and phosphoric acid. This method is adaptable for mass spectrometry applications by substituting phosphoric acid with formic acid. The technique is scalable and suitable for isolating impurities in preparative separations, which is critical for pharmacokinetic studies .

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, a study synthesized various sulfonamide derivatives that showed notable antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans and antimycobacterial activity against Mycobacterium tuberculosis .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of benzenesulfonamide derivatives. A study using an isolated rat heart model demonstrated that certain derivatives could significantly decrease perfusion pressure and coronary resistance. This suggests potential therapeutic roles in managing cardiovascular conditions by interacting with calcium channels .

Enzyme Inhibition Studies

Benzenesulfonamide compounds have also been explored as inhibitors of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes. Recent studies have shown that specific derivatives exhibit high selectivity and potency against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM. These compounds not only inhibit enzyme activity but also induce apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Case Study: Anticancer Activity

A series of new aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could effectively inhibit cancer cell proliferation in vitro and in vivo, demonstrating promising therapeutic potential .

Case Study: Cardiovascular Research

In a controlled experiment assessing the effects of benzenesulfonamide derivatives on coronary resistance, it was found that specific compounds led to a statistically significant reduction in coronary resistance compared to controls over time. This highlights the relevance of these compounds in cardiovascular research and their potential clinical applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-amino-N,N,4-trimethyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer research .

Comparison with Similar Compounds

Positional Isomers: 4-Amino-N,N,3-trimethylbenzenesulfonamide (CAS 57946-91-5)

Structural Differences:

- Substituent Positions: Methyl groups at positions 3 and 4, with an amino group at position 4 (vs. 2-amino, N,N,4-trimethyl in the target compound).

- Molecular Formula: C₉H₁₄N₂O₂S (MW: 214.28 g/mol) .

Key Differences:

- 1.63) .

- Biological Activity: Positional isomerism may alter receptor binding; 4-amino derivatives are often associated with sulfonamide drugs like sulfamethoxazole.

Alkyl Chain Variants: Alkylimino-Substituted Sulfonamides

- 4-Amino-N-(2-aminoethyl)benzenesulfonamide (ethyl chain).

- 4-Amino-N-(2-aminobutyl)benzenesulfonamide (butyl chain).

Comparison:

- Lipophilicity: Longer alkyl chains (e.g., butyl) increase logP values, reducing aqueous solubility. The target compound’s methyl groups balance hydrophobicity and solubility.

Methoxy-Substituted Analogs: 2-Amino-4,5-dimethoxybenzenesulfonamide

Structural Features:

- Methoxy groups at positions 4 and 5 (vs. methyl in the target compound).

- Molecular Formula: C₈H₁₂N₂O₄S (MW: 240.26 g/mol) .

Key Differences:

Hybrid Derivatives: Benzenesulfonamide-1,2,3-Triazole Hybrids

- 4-Fluorobenzenesulfonamide-triazole hybrid with antiproliferative activity.

Comparison:

- Biological Activity: Triazole rings introduce π-π stacking and hydrogen-bonding capabilities, enhancing target affinity but possibly increasing metabolic instability.

- Structural Complexity: The target compound’s simpler structure may offer better synthetic accessibility and stability .

Biological Activity

Benzenesulfonamide derivatives, including 2-amino-N,N,4-trimethyl-, have been the focus of extensive research due to their diverse biological activities. This article reviews significant findings on the biological activity of this compound, particularly its cardiovascular effects, anticancer properties, and interactions with various biological targets.

Cardiovascular Effects

Recent studies have highlighted the impact of benzenesulfonamide derivatives on cardiovascular physiology. A notable investigation utilized an isolated rat heart model to assess the effects of various benzenesulfonamides on perfusion pressure and coronary resistance . The results indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide exhibited a significant decrease in both perfusion pressure and coronary resistance compared to other derivatives and control conditions. This suggests a potential mechanism involving calcium channel modulation, which is crucial for vascular tone regulation.

Key Findings

- Perfusion Pressure Reduction : 4-(2-amino-ethyl)-benzenesulfonamide reduced perfusion pressure significantly when compared to controls (p < 0.05) .

- Coronary Resistance : The same compound lowered coronary resistance, indicating its potential as a therapeutic agent for cardiovascular conditions .

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| Benzenesulfonamide | Control | Control |

| 2-(4-nitrophenyl)-benzenesulfonamide | Moderate | Moderate |

| 4-(2-amino-ethyl)-benzenesulfonamide | Significant Decrease | Significant Decrease |

Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives have also been explored, particularly their inhibitory effects on cancer cell lines. For instance, a study demonstrated that certain derivatives showed promising inhibition of the V600E BRAF mutant enzyme, which is implicated in various cancers.

Case Study: Anticancer Profile

- Inhibition of V600E BRAF : Compounds with a propylamine linker exhibited higher inhibition rates compared to those with ethylamine linkers .

- Cellular Uptake and Apoptosis : The most active compounds induced significant apoptosis in MDA-MB-231 breast cancer cells, suggesting their potential as chemotherapeutic agents .

Mechanistic Insights

The biological activity of benzenesulfonamide derivatives can be attributed to their interactions with specific molecular targets:

- Calcium Channels : Studies suggest that these compounds may act as calcium channel inhibitors, influencing vascular dynamics and potentially lowering blood pressure .

- Enzyme Inhibition : Some derivatives have shown high selectivity for carbonic anhydrases (CAs), which are important for regulating intraocular pressure and are implicated in glaucoma treatment .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-amino-N,N,4-trimethylbenzenesulfonamide be optimized for high yield and purity?

- Methodological Answer : Optimizing synthesis requires careful selection of catalysts and reaction conditions. For example, magnetic graphene-based nanohybrids (e.g., CoFe@rGO) enable efficient aziridine ring-opening reactions under mild conditions (room temperature, short reaction times) while ensuring recyclability of the catalyst . Purification via column chromatography or recrystallization in ethanol/water mixtures can enhance purity. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and amine proton environments. X-ray crystallography, processed via SHELX programs (e.g., SHELXL for refinement), provides precise structural data, including bond angles and torsional strain . Complement with FT-IR to identify sulfonamide (S=O) and amine (N-H) functional groups. Cross-reference molecular weight and IUPAC identifiers with NIST Chemistry WebBook data for validation .

Q. How does the solubility profile of 2-amino-N,N,4-trimethylbenzenesulfonamide influence experimental design?

- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, acetone) and poor solubility in water necessitates solvent optimization for biological assays. For kinetic studies, use aqueous-organic mixtures (e.g., acetone/H₂O 1:1) to maintain stability . Solubility can be predicted using Hansen solubility parameters, factoring in the hydrophobic trimethyl groups and hydrophilic sulfonamide moiety.

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate binding to enzymes like carbonic anhydrase, leveraging the sulfonamide group’s affinity for zinc ions in active sites. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Compare results with structurally similar benzenesulfonamide hybrids (e.g., antiproliferative agents) to validate target specificity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Re-evaluate dose-response curves using standardized protocols (e.g., MTT assays for cytotoxicity). Cross-validate with structural analogs (e.g., 4-fluoro-N,N-dimethyl derivatives) to isolate structure-activity relationships . Reproducibility checks under inert atmospheres (e.g., N₂) can mitigate oxidation-related artifacts.

Q. What catalytic mechanisms govern the synthesis of benzenesulfonamide derivatives via aziridine ring-opening?

- Methodological Answer : The reaction proceeds through nucleophilic attack by the sulfonamide’s amine group on the strained aziridine ring. CoFe@rGO nanocatalysts enhance regioselectivity via surface π-π interactions with aromatic substrates, reducing activation energy. Kinetic isotope effect (KIE) studies and deuterium labeling can elucidate rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for benzenesulfonamide derivatives?

- Methodological Answer : Contradictions may stem from twinning or disordered solvent molecules. Use high-resolution datasets (≤1.0 Å) and twin refinement algorithms in SHELXL . Validate against computational models (e.g., Mercury CSD) to identify plausible packing arrangements. For ambiguous electron density, employ occupancy refinement or omit maps.

Experimental Design Considerations

Q. What safety protocols are critical when handling 2-amino-N,N,4-trimethylbenzenesulfonamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.